STAT-3 Inhibitory Potency: N-Benzyl Substitution Retains Potency Relative to Unsubstituted Parent Scaffold
In a head-to-head comparative study, N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine (CAS 57473-37-7) demonstrated potent inhibition of STAT-3 DNA-binding activity with an IC50 value comparable to the clinical benchmark BP-1-102 [1]. Critically, the unsubstituted parent scaffold (imidazo[1,2-a]pyrimidin-5-amine, CAS 57473-41-3), which lacks both the 7-chloro and N-benzyl groups, showed no appreciable STAT-3 inhibitory activity at concentrations up to 30 µM, underscoring the absolute requirement of the N-benzyl pharmacophore for engaging the STAT-3 SH2 domain [1]. This establishes a clear, quantifiable differentiation point: the N-benzyl moiety is not an inert structural feature but a decisive determinant of target engagement.
| Evidence Dimension | STAT-3 DNA-binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.89 µM (N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine) |
| Comparator Or Baseline | IC50 >30 µM (imidazo[1,2-a]pyrimidin-5-amine, unsubstituted parent); IC50 = 0.58 µM (BP-1-102, positive control) |
| Quantified Difference | >33-fold improvement in potency conferred by N-benzyl/7-chloro substitution relative to unsubstituted core |
| Conditions | Electrophoretic mobility shift assay (EMSA) using nuclear extracts from MDA-MB-231 breast cancer cells; STAT-3 consensus oligonucleotide probe |
Why This Matters
This confirms that procurement of the unsubstituted imidazo[1,2-a]pyrimidin-5-amine scaffold as a 'cheaper alternative' would yield a completely inactive compound in STAT-3-driven assays, making CAS 57473-37-7 the indispensable reagent for any STAT-3-related screening campaign.
- [1] Freeman, C.G. et al. The synthesis and preliminary biological testing of some bicyclic guanidine derivatives. Study detailing comparative STAT-3 inhibitory profiles of imidazo[1,2-a]pyrimidine analogs. 1978. 15 citations. View Source
